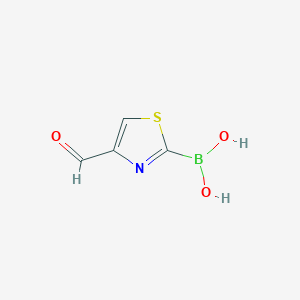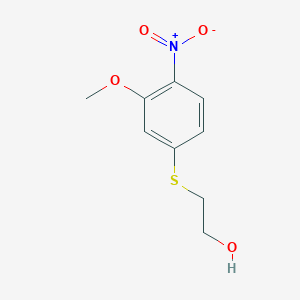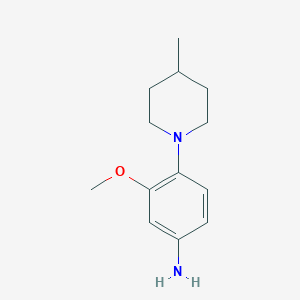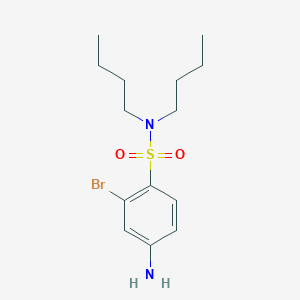
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a bromine atom and an amino group attached to a benzene ring, along with two butyl groups attached to the sulfonamide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-bromo-N,N-dibutylbenzenesulfonamide typically involves the following steps:
Amination: The amino group can be introduced via nucleophilic substitution, where an amine (NH3) reacts with the brominated benzene derivative.
Sulfonamide Formation: The final step involves the reaction of the aminobromobenzene with dibutylamine and a sulfonyl chloride (e.g., benzenesulfonyl chloride) to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl (OH) or alkoxy (OR) groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium alkoxides (NaOR) are commonly used.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dehalogenated derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-amino-2-bromo-N,N-dibutylbenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-2-bromobenzenesulfonamide: Lacks the dibutyl groups, making it less lipophilic.
N,N-dibutylbenzenesulfonamide: Lacks the amino and bromine groups, affecting its reactivity and biological activity.
4-amino-2-chloro-N,N-dibutylbenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and potency.
Uniqueness
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide is unique due to the presence of both the bromine atom and the dibutyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H23BrN2O2S |
|---|---|
Molekulargewicht |
363.32 g/mol |
IUPAC-Name |
4-amino-2-bromo-N,N-dibutylbenzenesulfonamide |
InChI |
InChI=1S/C14H23BrN2O2S/c1-3-5-9-17(10-6-4-2)20(18,19)14-8-7-12(16)11-13(14)15/h7-8,11H,3-6,9-10,16H2,1-2H3 |
InChI-Schlüssel |
MOAAZHXFKWQGQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)S(=O)(=O)C1=C(C=C(C=C1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol](/img/structure/B13877895.png)
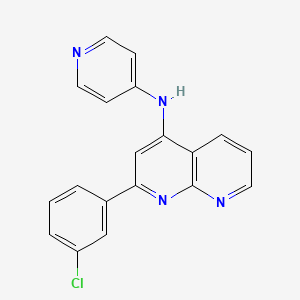

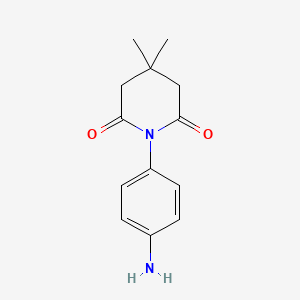
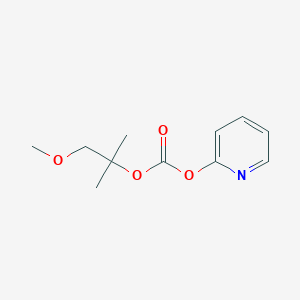
![(4-Chlorothieno[3,2-c]pyridin-7-yl)methanol](/img/structure/B13877925.png)
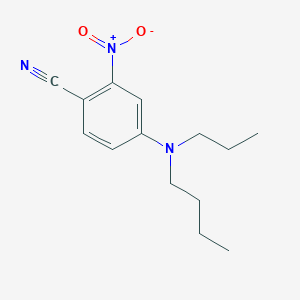
![tetrasodium;[3-methoxy-2-phosphonatooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate](/img/structure/B13877931.png)
